![molecular formula C15H20N2O4 B3008750 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate CAS No. 1903032-86-9](/img/structure/B3008750.png)
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
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Overview
Description
The compound “2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would impart a certain degree of rigidity to the molecule, potentially influencing its physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the other functional groups present in the molecule. For example, the pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the potential for hydrogen bonding could influence its solubility in various solvents .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in 2-(Pyridin-2-yl) Pyrimidine derivatives has been associated with anti-fibrotic properties. Researchers have synthesized novel compounds and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing established drugs like Pirfenidone. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .
Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines
A green synthesis approach has been developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimidines using 2-(Pyridin-2-yl) Pyrimidine derivatives. This method involves the reaction of methyl arene derivatives, methyl acetoacetate, and UHP (urea hydrogen peroxide) to yield the desired tetrahydropyrimidines with good to excellent yields .
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
Another related compound, Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate , has been investigated. While specific applications are not detailed in the available literature, it’s worth exploring its potential in medicinal chemistry and related fields .
Other Biological Activities
Beyond anti-fibrosis, pyrimidine derivatives have demonstrated antimicrobial, antiviral, antitumor, and other biological activities. Researchers continue to explore the pharmacological potential of 2-(Pyridin-2-yl) Pyrimidine derivatives in these areas .
Mechanism of Action
Target of Action
The primary targets of the compound “2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate” are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The specific interactions of this compound would depend on its target and the local environment within the target protein.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, neurotransmission, and metabolic regulation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-7-12(10-17)20-13-6-4-5-8-16-13/h4-6,8,12H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMYROEVINENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate |
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